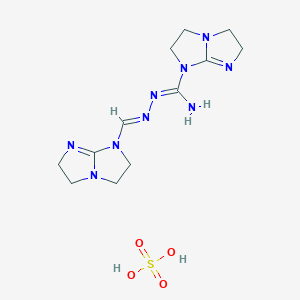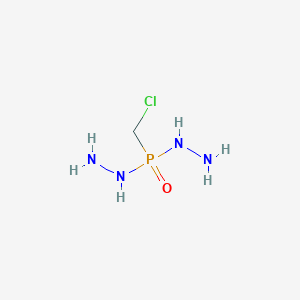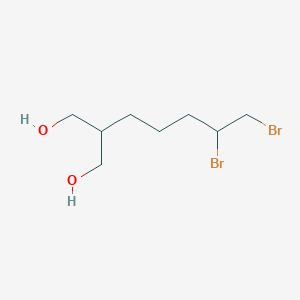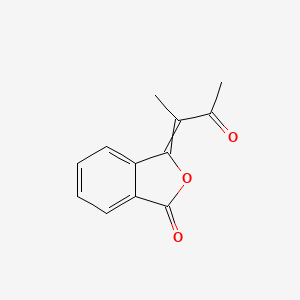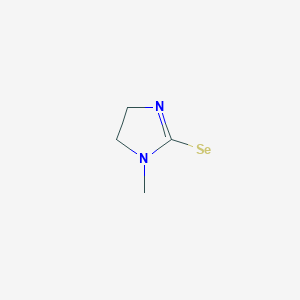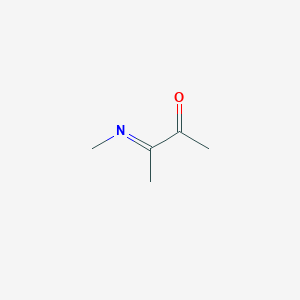
2-(Methylimino)-3-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylimino)-3-butanone is an organic compound with the molecular formula C5H9NO. It is a ketone with an imine group, making it an interesting subject for various chemical reactions and applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylimino)-3-butanone can be synthesized through several methods. One common method involves the reaction of methylamine with 3-butanone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylimino)-3-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted ketones and imines.
Scientific Research Applications
2-(Methylimino)-3-butanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylimino)-3-butanone involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in many chemical reactions. The compound’s reactivity is influenced by the electronic properties of the ketone and imine groups, which can participate in various pathways depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylimino)-1-phenyl-1-propanol
- 2-(Methylimino)-1-phenyl-1-propanone
- 2-(Methylimino)-3-pentanone
Uniqueness
2-(Methylimino)-3-butanone is unique due to its specific structure, which combines a ketone and an imine group This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis
Properties
CAS No. |
69081-06-7 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
3-methyliminobutan-2-one |
InChI |
InChI=1S/C5H9NO/c1-4(6-3)5(2)7/h1-3H3 |
InChI Key |
OOHOSYBQJASBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



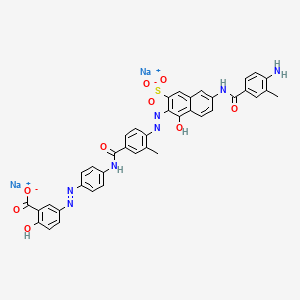
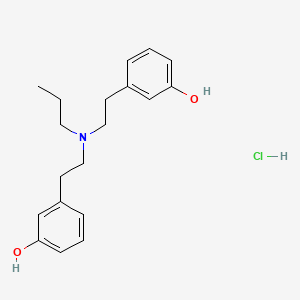
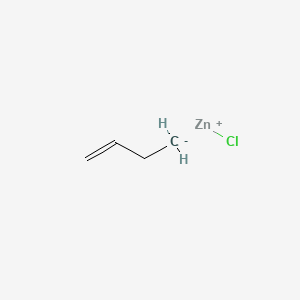
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
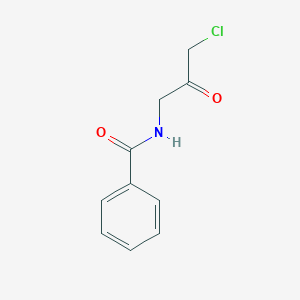
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
